
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol is a compound that features a benzofuran ring fused with a cyclopropane ring
Méthodes De Préparation
The synthesis of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran derivatives, which are subjected to cyclopropanation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can be compared with other benzofuran derivatives and cyclopropane-containing compounds. Similar compounds include:
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the cyclopropane ring.
Cyclopropylbenzene: Contains the cyclopropane ring but lacks the benzofuran structure.
Benzofuran-5-ylmethanol: Similar benzofuran structure with a different functional group.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-7-10(12(13)4-5-12)2-3-11(9)14-8/h2-3,7-8,13H,4-6H2,1H3 |
Clé InChI |
WINHLADVDFRBGY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C3(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


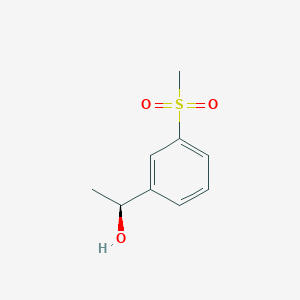
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)

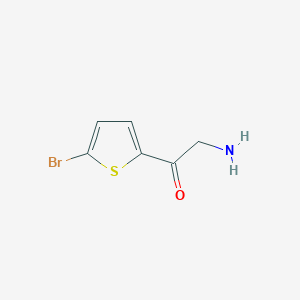
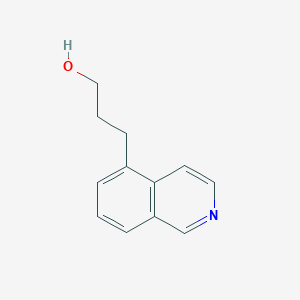
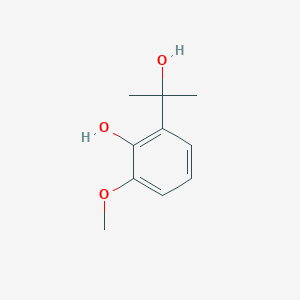
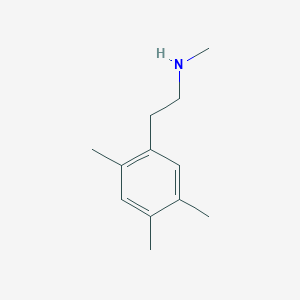


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)


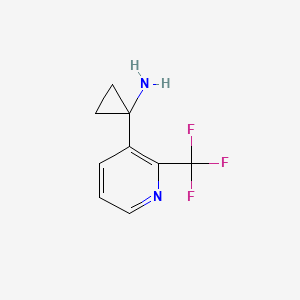
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
